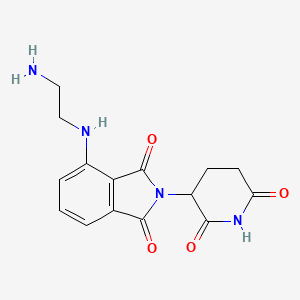
1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C5H11Cl2N3 and a molecular weight of 184.07 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1-(1H-Imidazol-4-yl)ethanamine dihydrochloride, also known as Histamine dihydrochloride , is a compound that primarily targets histamine receptors in the body. Histamine is an organic nitrogenous compound involved in local immune responses and acts as a neurotransmitter in the brain, spinal cord, and uterus .
Mode of Action
Histamine dihydrochloride interacts with its targets, the histamine receptors, by binding to them and activating them. This activation leads to various physiological responses depending on the type of histamine receptor that is activated .
Biochemical Pathways
The activation of histamine receptors triggers several biochemical pathways. These pathways are involved in a variety of physiological processes, including the regulation of gastric acid secretion, smooth muscle contraction, vasodilation, and the modulation of the immune response .
Pharmacokinetics
It is known that the compound is rapidly metabolized and excreted, which can affect its bioavailability .
Result of Action
The activation of histamine receptors by Histamine dihydrochloride can lead to a variety of molecular and cellular effects. These effects can include increased gastric acid secretion, smooth muscle contraction, vasodilation, and modulation of the immune response .
Action Environment
The action, efficacy, and stability of Histamine dihydrochloride can be influenced by various environmental factors. For example, the compound’s action can be affected by the pH of the environment, as well as by the presence of other substances that can interact with histamine receptors .
Preparation Methods
The synthesis of 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of imidazole derivatives with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is used in the study of enzyme mechanisms and as a ligand in binding studies.
Comparison with Similar Compounds
1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride can be compared with other imidazole derivatives, such as:
Histamine dihydrochloride: Similar in structure but differs in its biological activity and applications.
1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride: Another derivative with different substituents on the imidazole ring, leading to variations in chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds.
Properties
CAS No. |
1965309-70-9 |
|---|---|
Molecular Formula |
C5H10ClN3 |
Molecular Weight |
147.60 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c1-4(6)5-2-7-3-8-5;/h2-4H,6H2,1H3,(H,7,8);1H |
InChI Key |
JXSHTWCFEGBMGH-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=CN1)N.Cl.Cl |
Canonical SMILES |
CC(C1=CN=CN1)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride](/img/structure/B3113585.png)


![4-bromo-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3113608.png)




![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B3113640.png)
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B3113642.png)

![Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3113674.png)
